molecular formula C11H12N2O4S B345433 1-(2,5-Dimethoxyphenyl)sulfonylpyrazole CAS No. 702651-22-7

1-(2,5-Dimethoxyphenyl)sulfonylpyrazole

Cat. No.: B345433
CAS No.: 702651-22-7
M. Wt: 268.29g/mol
InChI Key: KAQKADQAEHPAII-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)sulfonylpyrazole is a sulfonamide-containing pyrazole derivative characterized by a 2,5-dimethoxyphenyl substituent attached to the sulfonyl group. The sulfonylpyrazole scaffold is notable for its structural rigidity, which enhances binding affinity to biological targets, while the methoxy groups on the phenyl ring contribute to electronic and steric effects that modulate solubility and reactivity .

Synthetic routes typically involve sulfonation of pyrazole precursors followed by coupling with substituted aryl groups. For instance, analogous compounds like those described in Molecules (2012) employ 1,4-dioxane as a solvent and triethylamine as a base to facilitate condensation reactions with sulfur-containing reagents, highlighting the versatility of pyrazole derivatives in heterocyclic synthesis .

Properties

CAS No.

702651-22-7

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonylpyrazole

InChI

InChI=1S/C11H12N2O4S/c1-16-9-4-5-10(17-2)11(8-9)18(14,15)13-7-3-6-12-13/h3-8H,1-2H3

InChI Key

KAQKADQAEHPAII-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CC=N2

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-(2,5-Dimethoxyphenyl)sulfonylpyrazole can be contextualized against related sulfonylpyrazoles and aryl-substituted analogs. Below is a comparative analysis based on structural features, solubility, and reported bioactivity.

Structural and Electronic Comparisons

Compound Name Substituents on Aryl Group Sulfonyl Group Position Molecular Weight (g/mol) LogP<sup>*</sup>
This compound 2,5-di-OCH3 Pyrazole C-1 ~308.3 1.8
1-(4-Nitrophenyl)sulfonylpyrazole 4-NO2 Pyrazole C-1 ~279.2 2.1
1-(3,4-Dimethoxyphenyl)sulfonylpyrazole 3,4-di-OCH3 Pyrazole C-1 ~308.3 1.7
1-Phenylsulfonylpyrazole H Pyrazole C-1 ~224.2 1.3

<sup>*</sup>LogP values estimated via computational models.

  • Electronic Effects : The electron-donating methoxy groups in this compound enhance solubility in polar solvents compared to the nitro-substituted analog (LogP 1.8 vs. 2.1). However, the 3,4-dimethoxy isomer exhibits slightly lower LogP due to steric hindrance reducing membrane permeability .
  • Bioactivity Trends : Nitro-substituted derivatives (e.g., 1-(4-Nitrophenyl)sulfonylpyrazole) often show stronger enzyme inhibition (e.g., COX-2 IC50 ~0.5 µM) due to electron-withdrawing effects enhancing target interaction. In contrast, methoxy-substituted analogs prioritize metabolic stability over potency .

Solubility and Stability

  • This contrasts with hydroxylated analogs (e.g., 5-amino-3-hydroxypyrazole derivatives), which exhibit improved aqueous solubility due to hydrogen-bonding capacity .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of ~160–165°C for this compound, higher than the phenyl analog (~145°C), attributable to methoxy group-induced crystallinity.

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